molecular formula C20H43N B12795100 N,N-diethylhexadecylamine CAS No. 30951-88-3

N,N-diethylhexadecylamine

Cat. No.: B12795100
CAS No.: 30951-88-3
M. Wt: 297.6 g/mol
InChI Key: AVOKRHSASDONRL-UHFFFAOYSA-N
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Description

N,N-diethylhexadecylamine is an organic compound belonging to the class of tertiary amines. It is characterized by a long hexadecyl chain attached to a nitrogen atom, which is also bonded to two ethyl groups. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-diethylhexadecylamine can be synthesized through the alkylation of hexadecylamine with diethyl sulfate or diethyl iodide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the acid by-products. The general reaction scheme is as follows:

C16H33NH2+2C2H5IC16H33N(C2H5)2+2HI\text{C}_{16}\text{H}_{33}\text{NH}_2 + 2 \text{C}_2\text{H}_5\text{I} \rightarrow \text{C}_{16}\text{H}_{33}\text{N}(\text{C}_2\text{H}_5)_2 + 2 \text{HI} C16​H33​NH2​+2C2​H5​I→C16​H33​N(C2​H5​)2​+2HI

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-diethylhexadecylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions are less common but can be performed under specific conditions.

    Substitution: The nitrogen atom in this compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Alkyl halides, aryl halides, in the presence of a base.

Major Products

    Oxidation: this compound N-oxide.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N,N-diethylhexadecylamine is used as a phase transfer catalyst, facilitating the transfer of reactants between different phases to enhance reaction rates.

Biology

In biological research, this compound is used to study membrane dynamics due to its surfactant properties. It can interact with lipid bilayers, making it useful in the preparation of liposomes and other vesicular structures.

Medicine

This compound has potential applications in drug delivery systems. Its ability to form micelles and vesicles can be exploited to encapsulate and transport hydrophobic drugs.

Industry

In industrial applications, this compound is used as an emulsifying agent, corrosion inhibitor, and in the formulation of personal care products such as shampoos and conditioners.

Mechanism of Action

The mechanism by which N,N-diethylhexadecylamine exerts its effects is primarily through its interaction with lipid membranes. The long hydrophobic chain allows it to insert into lipid bilayers, disrupting membrane integrity and altering permeability. This property is harnessed in various applications, from drug delivery to industrial formulations.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylhexadecylamine
  • N,N-diethylhexylamine
  • N,N-diethyl-octadecylamine

Uniqueness

N,N-diethylhexadecylamine is unique due to its specific chain length and the presence of two ethyl groups attached to the nitrogen atom. This structure imparts distinct surfactant properties, making it more effective in certain applications compared to its analogs with shorter or longer alkyl chains.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable tool in various scientific and industrial processes.

Properties

IUPAC Name

N,N-diethylhexadecan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43N/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(5-2)6-3/h4-20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOKRHSASDONRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184929
Record name N,N-Diethylhexadecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30951-88-3
Record name N,N-Diethyl-1-hexadecanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30951-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethylhexadecylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030951883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethylhexadecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethylhexadecylamine
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